molecular formula C11H11N B1640926 5-Ethylquinoline

5-Ethylquinoline

Cat. No.: B1640926
M. Wt: 157.21 g/mol
InChI Key: SPOFSSIBSPLKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethylquinoline (C₁₁H₁₁N) is a quinoline derivative featuring an ethyl substituent at the 5-position of the heterocyclic ring. Quinoline itself consists of a benzene ring fused to a pyridine ring, and substitutions at specific positions significantly alter its physicochemical and biological properties.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

5-ethylquinoline

InChI

InChI=1S/C11H11N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h3-8H,2H2,1H3

InChI Key

SPOFSSIBSPLKSQ-UHFFFAOYSA-N

SMILES

CCC1=C2C=CC=NC2=CC=C1

Canonical SMILES

CCC1=C2C=CC=NC2=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 5-position substitution in this compound distinguishes it from 6-methoxyisoquinoline (C6) and E-2-styrylquinoline (C2). Positional differences influence electronic effects; for example, the ethyl group at C5 donates electrons via inductive effects, while a chloro group at C5 (as in 5-chloroquinoline) withdraws electrons .
  • Lipophilicity: The ethyl group in this compound increases lipophilicity compared to polar groups like methoxy or ester. This property may enhance bioavailability but reduce aqueous solubility .
  • Boiling Points: 6-Methoxyisoquinoline exhibits a high boiling point (295.6°C) due to hydrogen bonding from the methoxy group, whereas this compound likely has a lower boiling point, though exact data is unavailable .

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